5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride

CAS No.: 1363382-22-2

Cat. No.: VC3413434

Molecular Formula: C8H6BrClN2O2S

Molecular Weight: 309.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1363382-22-2 |

|---|---|

| Molecular Formula | C8H6BrClN2O2S |

| Molecular Weight | 309.57 g/mol |

| IUPAC Name | 5-bromo-2-methylindazole-3-sulfonyl chloride |

| Standard InChI | InChI=1S/C8H6BrClN2O2S/c1-12-8(15(10,13)14)6-4-5(9)2-3-7(6)11-12/h2-4H,1H3 |

| Standard InChI Key | LHNLKWSQTIGYDB-UHFFFAOYSA-N |

| SMILES | CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl |

| Canonical SMILES | CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl |

Introduction

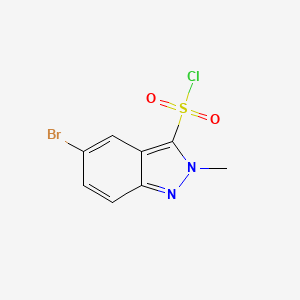

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a halogenated indazole derivative featuring a bromine substituent at the 5-position, a methyl group at the 2-position, and a sulfonyl chloride functional group at the 3-position of the indazole ring system. This compound is registered under CAS number 1363382-22-2 and has the molecular formula C8H6BrClN2O2S . The IUPAC name is 5-bromo-2-methylindazole-3-sulfonyl chloride, though it may also be referenced as 2H-Indazole-3-sulfonyl chloride, 5-bromo-2-methyl- .

The compound can be uniquely identified through its standard InChIKey (LHNLKWSQTIGYDB-UHFFFAOYSA-N) and SMILES notation (CN1C(=C2C=C(C=CC2=N1)Br)S(=O)(=O)Cl), which precisely define its molecular structure. It is also cataloged in chemical databases such as PubChem under compound ID 72208048.

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride are summarized in the following table:

These physical properties indicate that 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride is a relatively dense compound with a high boiling point, suggesting significant intermolecular forces. The LogP value of 2.35 indicates moderate lipophilicity, which is an important consideration for its potential applications in medicinal chemistry and its interaction with biological systems .

Structural Features and Characteristics

The structure of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride combines several important functional elements that contribute to its chemical reactivity and potential applications. The indazole core provides a nitrogen-containing heterocyclic scaffold widely used in pharmaceutical research. The 2H designation indicates that the methyl substituent is attached to the N-2 position of the indazole ring, rather than the N-1 position (which would be designated as 1H-indazole).

-

The bromine atom at the 5-position, which provides a site for potential cross-coupling reactions and other transformations involving carbon-halogen bonds.

-

The methyl group at the N-2 position, which influences the electronic properties of the indazole nitrogen atoms.

-

The sulfonyl chloride group at the 3-position, which is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols.

This combination of functional groups creates a versatile building block for medicinal chemistry and organic synthesis applications, allowing for selective modifications at different positions of the molecule.

Synthesis Methods

The synthesis of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride typically involves a multi-step approach that carefully introduces each functional group onto the indazole scaffold. While the specific synthesis routes can vary, a general approach would include the following key steps:

Halogenation Process

Applications in Organic Synthesis

5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride serves as a valuable intermediate in organic synthesis due to its multiple reactive sites that allow for diverse transformations.

Sulfonamide Formation

The sulfonyl chloride group is particularly reactive toward nucleophiles, making this compound an excellent precursor for the synthesis of sulfonamides through reaction with primary or secondary amines. These sulfonamide derivatives can have potential applications in medicinal chemistry as enzyme inhibitors or receptor ligands.

Cross-Coupling Reactions

The presence of the bromine atom at the 5-position provides an opportunity for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings. These transformations can introduce carbon-carbon bonds at this position, allowing for further structural elaboration of the indazole scaffold.

Functional Group Interconversions

The sulfonyl chloride group can also undergo other transformations beyond sulfonamide formation, including reduction to thiols, conversion to sulfonate esters, or hydrolysis to sulfonic acids. These transformations provide access to a range of sulfur-containing functional groups that may be useful for further synthetic manipulations.

Medicinal Chemistry Applications

Indazole derivatives, including those with structures similar to 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, have garnered significant interest in pharmaceutical research due to their diverse biological activities.

Structure-Activity Relationships

In medicinal chemistry, the indazole core is recognized as a privileged structure that can interact with various biological targets. The specific substitution pattern in 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride—with bromine at C-5, methyl at N-2, and sulfonyl chloride at C-3—provides a unique starting point for structure-activity relationship studies. By systematically modifying these functional groups, medicinal chemists can explore how structural changes affect biological activity, potentially leading to the development of novel therapeutic agents.

Comparison with Related Compounds

To better understand the properties and reactivity of 5-Bromo-2-methyl-2H-indazole-3-sulfonyl chloride, it is helpful to compare it with structurally related compounds.

Comparison with Other Halogenated Indazoles

Different halogen substituents (fluorine, chlorine, iodine) at the 5-position would alter the electronic properties and reactivity of the compound. For instance, the reactivity order in cross-coupling reactions typically follows I > Br > Cl > F, making the bromo derivative particularly useful for certain palladium-catalyzed transformations while maintaining reasonable stability.

Isomeric Variants

The 2H-indazole structure in this compound represents one of two possible tautomeric forms of indazole. The alternative 1H-indazole form, where the methyl group would be attached to the N-1 position instead of N-2, would exhibit different electronic properties and reactivity patterns . The search results indicate that various 2H-indazoles have been studied in organic synthesis contexts, particularly in visible-light-driven decarboxylative coupling reactions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume